4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid
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Description
4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as CPOB and is a potent activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis and is involved in various physiological and pathological conditions. The compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Scientific Research Applications
Optical Gating and Ion Channels
One application involves the use of photolabile protecting groups related to this compound for the optical gating of synthetic ion channels. These channels, modified with hydrophobic molecules that become hydrophilic upon UV irradiation, facilitate the controlled transport of ionic species in aqueous solutions. This mechanism can be utilized in devices for light-induced release, sensing, and information processing (Ali et al., 2012).
Molecular and Crystal Structure Analysis
Another study focuses on the molecular and crystal structure of a closely related compound, providing insights into its structural directing mechanisms through hydrogen bonding and intermolecular interactions. This analysis contributes to understanding the supramolecular architecture of such compounds (Naveen et al., 2016).
Complexation with Nucleotide Bases
Research into molecular tweezers shows that carboxylic acid sites on similar molecules significantly alter their complexation behavior compared to simple acids. This finding has implications for the selective binding of nucleotide bases and could be applied in biochemical separations and analysis (Zimmerman et al., 1991).
Hydrogel Formation for Drug Delivery
The compound's ability to form supramolecular hydrogels at certain concentrations, driven by hydrogen bonds and π-π stacking, indicates potential applications in drug delivery systems. These hydrogels can release drug molecules at varying speeds, offering a method to control drug release rates (Wang et al., 2007).
Microwave-Assisted Synthesis
This compound is also of interest in synthetic chemistry, with studies exploring microwave-assisted methods for producing related 4-oxo-2-butenoic acids. These methods offer efficient routes to biologically active species and versatile intermediates for further derivatization (Uguen et al., 2021).
properties
IUPAC Name |
4-(4-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-15(21)8-14(16(22)23)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQOJGOKZIKXMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(CC(=O)NC2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid |
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